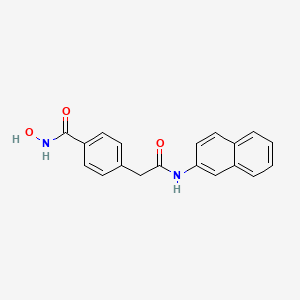
PROTAC VEGFR-2 degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC VEGFR-2 degrader-1 is a proteolysis-targeting chimera (PROTAC) compound specifically designed to target and degrade the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a critical receptor involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By degrading VEGFR-2, this compound aims to inhibit tumor angiogenesis and thereby suppress tumor growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC VEGFR-2 degrader-1 involves a multi-step process that includes the preparation of the ligand for VEGFR-2, the ligand for the E3 ubiquitin ligase, and the linker that connects these two ligands. The synthetic route typically involves:
Preparation of the VEGFR-2 ligand: This step involves the synthesis of a small molecule that can specifically bind to VEGFR-2.
Preparation of the E3 ubiquitin ligase ligand: This step involves the synthesis of a small molecule that can recruit the E3 ubiquitin ligase.
Linker synthesis: The linker is synthesized to connect the VEGFR-2 ligand and the E3 ubiquitin ligase ligand.
Conjugation: The final step involves conjugating the VEGFR-2 ligand, the linker, and the E3 ubiquitin ligase ligand to form the this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: PROTAC VEGFR-2 degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the linker or the ligands.
Reduction: Reduction reactions may occur, especially if the compound contains reducible functional groups.
Substitution: Substitution reactions can occur at various positions on the ligands or the linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted analogs.
Wissenschaftliche Forschungsanwendungen
PROTAC VEGFR-2 degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used in the study of targeted protein degradation and the development of new PROTAC compounds.
Biology: The compound is used to investigate the role of VEGFR-2 in angiogenesis and tumor growth.
Medicine: this compound is explored as a potential therapeutic agent for cancer treatment by inhibiting tumor angiogenesis.
Industry: The compound is used in the development of new anti-cancer drugs and in the study of protein degradation mechanisms.
Wirkmechanismus
PROTAC VEGFR-2 degrader-1 exerts its effects by inducing the degradation of VEGFR-2 through the ubiquitin-proteasome system. The compound forms a ternary complex with VEGFR-2 and an E3 ubiquitin ligase, leading to the ubiquitination of VEGFR-2. This ubiquitinated VEGFR-2 is then recognized and degraded by the proteasome, resulting in the reduction of VEGFR-2 levels and inhibition of angiogenesis.
Vergleich Mit ähnlichen Verbindungen
PROTAC VEGFR-2 degrader-2: Another PROTAC compound targeting VEGFR-2 with similar degradation mechanisms.
PROTAC FGFR1/2 degrader: A PROTAC compound targeting fibroblast growth factor receptors 1 and 2, used in cancer therapy.
PROTAC BRD4 degrader: A PROTAC compound targeting bromodomain-containing protein 4, used in cancer and other diseases.
Uniqueness: PROTAC VEGFR-2 degrader-1 is unique in its specific targeting of VEGFR-2, making it a valuable tool for studying and inhibiting angiogenesis. Its design allows for selective degradation of VEGFR-2, minimizing off-target effects and providing a targeted approach to cancer therapy.
Eigenschaften
Molekularformel |
C52H61N9O6S |
|---|---|
Molekulargewicht |
940.2 g/mol |
IUPAC-Name |
(4R)-1-[(2S)-2-[[7-[3-amino-4-[3-[(3-propan-2-ylphenyl)carbamoylamino]phenyl]indazol-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H61N9O6S/c1-31(2)35-13-10-15-37(25-35)56-51(67)57-38-16-11-14-36(26-38)40-17-12-18-41-45(40)48(53)59-61(41)44(64)20-9-7-8-19-43(63)58-47(52(4,5)6)50(66)60-29-39(62)27-42(60)49(65)54-28-33-21-23-34(24-22-33)46-32(3)55-30-68-46/h10-18,21-26,30-31,39,42,47,62H,7-9,19-20,27-29H2,1-6H3,(H2,53,59)(H,54,65)(H,58,63)(H2,56,57,67)/t39-,42?,47-/m1/s1 |
InChI-Schlüssel |
XCMSXWSOOSQEDL-ZXBLJQELSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4C5=CC=CC(=C5C(=N4)N)C6=CC(=CC=C6)NC(=O)NC7=CC=CC(=C7)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


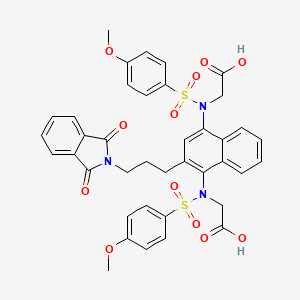
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
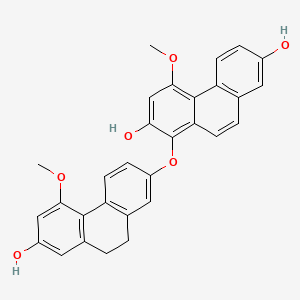
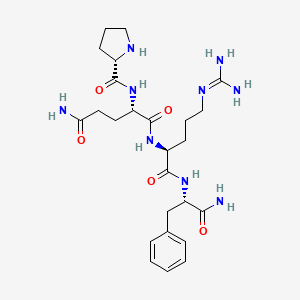
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
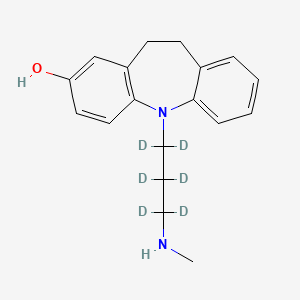

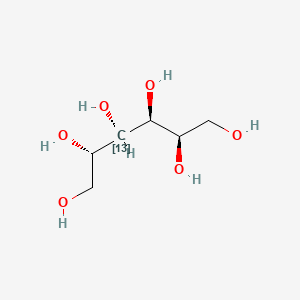
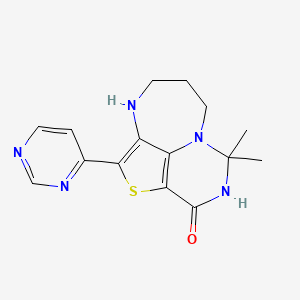
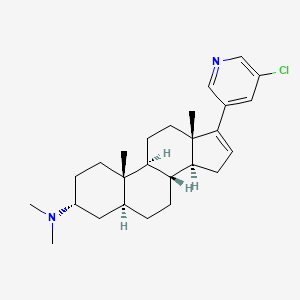
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
